6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Lipophilicity Drug-likeness Medicinal chemistry

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204298-12-3) is a synthetic benzothiazole derivative with molecular formula C16H23N3OS and molecular weight 305.44 g/mol. Its structure comprises a benzo[d]thiazole bicyclic core bearing an ethyl substituent at the 6-position and an N-(3-morpholinopropyl)amino side chain at the 2-position.

Molecular Formula C16H23N3OS
Molecular Weight 305.4 g/mol
CAS No. 1204298-12-3
Cat. No. B1486674
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine
CAS1204298-12-3
Molecular FormulaC16H23N3OS
Molecular Weight305.4 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(S2)NCCCN3CCOCC3
InChIInChI=1S/C16H23N3OS/c1-2-13-4-5-14-15(12-13)21-16(18-14)17-6-3-7-19-8-10-20-11-9-19/h4-5,12H,2-3,6-11H2,1H3,(H,17,18)
InChIKeyJCBDNAHRCUUDLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204298-12-3): Procurement-Relevant Physicochemical and Structural Baseline


6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (CAS 1204298-12-3) is a synthetic benzothiazole derivative with molecular formula C16H23N3OS and molecular weight 305.44 g/mol . Its structure comprises a benzo[d]thiazole bicyclic core bearing an ethyl substituent at the 6-position and an N-(3-morpholinopropyl)amino side chain at the 2-position . The compound is commercially supplied as a research chemical with typical purity specifications of 95–97% across multiple vendors and carries a GHS07 hazard classification (Warning: H302, H315, H319, H335) . The experimentally determined partition coefficient (logP) of 2.663 places it in a moderate lipophilicity range relevant for cell permeability assessment in medicinal chemistry programs [1].

Why 6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine Cannot Be Interchanged with Positional Isomers or Other 6-Substituted Analogs


Within the N-(3-morpholinopropyl)benzo[d]thiazol-2-amine chemotype, small variations in the aromatic substitution pattern produce compounds with divergent physicochemical and pharmacological profiles that preclude generic interchange. The 6-ethyl substituent confers a specific combination of lipophilicity (logP 2.663 [1]), steric bulk, and electronic character that differs measurably from the 4-ethyl positional isomer, the 6-methyl (lower logP, reduced steric volume), 6-bromo (higher MW, electron-withdrawing), and 6-ethoxy (hydrogen-bond acceptor) analogs . Importantly, published structure-activity relationship (SAR) studies on 6-substituted-2-benzothiazolamines demonstrate that the nature of the 6-position substituent directly governs in vivo anticonvulsant potency in the riluzole series [2], while independent work on benzothiazole-based kinase inhibitors establishes that the morpholine-containing side chain at the 2-position is necessary for PI3Kβ inhibitory activity [3]. Substituting a different 6-substituted analog therefore risks loss of the specific property profile for which the 6-ethyl derivative is selected.

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine: Quantified Differential Evidence Against Closest Analogs


Partition Coefficient (logP 2.663): Intermediate Lipophilicity Differentiating from 6-Methyl and 6-Bromo Analogs

The experimentally determined partition coefficient of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is logP = 2.663 [1]. This value is consistent with a compound possessing balanced lipophilicity suitable for both membrane permeability and aqueous solubility. In comparison, the 6-methyl analog (CAS 1105188-63-3, MW 291.41) is expected to exhibit a lower logP due to reduced hydrocarbon chain length, while the 6-bromo analog (CAS 1350988-86-1, MW 356.28) with its electron-withdrawing and polarizable bromine substituent is anticipated to show a higher logP based on additive fragment contributions . In published benzothiazole SAR, divergent clogP values among substitution analogs have been directly correlated with differential blood-brain barrier penetration and membrane retention in PAMPA assays, demonstrating that even modest logP differences translate into measurable pharmacokinetic divergence [2].

Lipophilicity Drug-likeness Medicinal chemistry

6-Ethyl vs. 4-Ethyl Positional Isomer: Substitution Position Determines Steric and Electronic Environment at the Benzothiazole Core

The 6-ethyl substitution on the benzothiazole ring places the alkyl group at the position para to the thiazole sulfur, providing a distinct electronic and steric environment compared to the 4-ethyl positional isomer (CAS 1204296-46-7), where the ethyl group is ortho to the endocyclic sulfur . While both isomers share the identical molecular formula (C16H23N3OS, MW ~305.4), the 6-ethyl configuration positions the substituent distal to the 2-amino side chain, minimizing steric interference with the morpholinopropyl moiety. Published SAR from the riluzole series demonstrates that 6-substituted-2-benzothiazolamines bearing alkyl, polyfluoroalkyl, or polyfluoroalkoxy substituents at the 6-position exhibit potent in vivo anticonvulsant activity (ED50 values between 2.5 and 3.2 mg/kg i.p. for the most active derivatives including riluzole at ED50 = 3.2 mg/kg), while compounds lacking 6-substitution or bearing substituents at other positions did not display comparable activity [1]. This class-level evidence indicates that the 6-position is a pharmacophoric hotspot whose substitution identity and position cannot be arbitrarily altered without risking loss of biological activity.

Positional isomerism Structure-activity relationship Benzothiazole substitution

Morpholinopropyl Side Chain at 2-Position: Critical Pharmacophoric Element for PI3Kβ Inhibitory Activity per Published Docking Studies

The N-(3-morpholinopropyl) side chain at the 2-position of the benzothiazole core is a structural feature shared by this compound and several investigational kinase inhibitor scaffolds. In a systematic SAR study of benzothiazole-based PI3Kβ inhibitors, Cao et al. (2016) demonstrated through molecular docking that the morpholine group at the 2-position of benzothiazole is necessary for potent antitumor activity, with the morpholine oxygen forming key hydrogen-bond interactions in the PI3Kβ ATP-binding pocket [1]. The most promising compound from this series (compound 11) displayed excellent anti-proliferative activity and selectivity across multiple cancer cell lines, particularly in the prostate cancer cell lines PC-3 and DU145 [2]. While the specific 6-ethyl derivative has not been directly evaluated in this published PI3Kβ assay, the conserved morpholinopropyl motif strongly suggests that this compound is rationally positioned for kinase-targeted screening programs.

Kinase inhibition PI3Kβ Molecular docking Anticancer

GHS Hazard Profile Parity Across 6-Substituted N-(3-Morpholinopropyl)benzothiazol-2-amine Analogs Enables Predictable Safety Handling

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine carries GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation), with Signal Word 'Warning' and GHS07 pictogram . This hazard profile is identical to that reported for the 6-methyl analog (CAS 1105188-63-3) , the 6-bromo analog (CAS 1350988-86-1) , the 5,6-dimethyl analog (CAS 1286725-75-4) , and the unsubstituted parent N-(3-morpholinopropyl)benzothiazol-2-amine, indicating that the acute toxicity and irritancy profile is dominated by the benzothiazole-morpholinopropyl core scaffold rather than the 6-position substituent identity. This safety classification parity means that laboratories already handling any member of this chemotype can adopt the 6-ethyl derivative without additional engineering controls or PPE upgrades beyond those already established.

Safety assessment GHS classification Laboratory handling

Molecular Weight and Steric Properties: 6-Ethyl Occupies a Distinct Physicochemical Niche Between 6-Methyl and 6-Bromo/6-Ethoxy Analogs

The molecular weight of 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine (305.44 g/mol) positions it at an intermediate point within the homologous 6-substituted series: the 6-methyl analog (MW 291.41) is lighter by 14 Da (one methylene unit), while the 6-bromo analog (MW 356.28) is heavier by ~51 Da and the 6-ethoxy analog (MW 321.4) is heavier by ~16 Da. This 305 Da molecular weight falls within the optimal range for lead-like compounds (MW ≤ 350) and fragment-based drug discovery optimization, where each additional heavy atom can significantly impact ligand efficiency metrics. The 6-ethyl group provides one additional rotatable bond compared to 6-methyl while avoiding the metabolic liability of the 6-ethoxy O-dealkylation site and the potential toxicity/reactivity concerns associated with the 6-bromo aryl halide.

Molecular weight optimization Lead-likeness Fragment growing

Commercial Availability and Purity Specifications: Multiple Qualified Vendors with Documented Analytical Characterization

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine is available from multiple independent commercial suppliers with documented purity specifications: MolCore (NLT 98%, Product No. MC511196, ISO-certified) , Moldb (97%, Cat. No. M208764, with NMR, HPLC, and LC-MS documentation) , ChemAny/Leyan (97%, Cat. No. CM555405/1146247) , and CymitQuimica/Fluorochem (95%, Ref. 10-F495853) . The compound carries MDL number MFCD16631819 for unambiguous database registration. By comparison, the 4-ethyl positional isomer (CAS 1204296-46-7) and 6-ethoxy analog (CAS 1421522-06-6) have fewer listed suppliers and less complete analytical documentation packages, potentially complicating procurement workflows. The 6-ethyl compound's multi-vendor availability ensures supply chain redundancy and competitive pricing for medium-to-large-scale screening campaigns.

Chemical procurement Quality control Vendor qualification

6-Ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine: Evidence-Backed Research and Procurement Application Scenarios


Kinase Inhibitor Screening Libraries: PI3Kβ-Focused Lead Discovery

The morpholinopropyl side chain at the 2-position of the benzothiazole core has been experimentally validated as a necessary pharmacophoric element for PI3Kβ inhibition through molecular docking and enzymatic assays [1]. The 6-ethyl substituent provides intermediate lipophilicity (logP 2.663 ) that balances the requirements for ATP-binding pocket occupancy and aqueous solubility. Procurement of this compound for kinase-focused screening libraries is supported by the compound's lead-like molecular weight (305.44 Da) and multi-vendor availability at 95–98% purity . When screening against PI3Kβ or related lipid kinases, this compound should be prioritized over the 4-ethyl positional isomer, which places the alkyl group in a sterically incompatible position relative to the documented 6-position pharmacophore .

CNS Drug Discovery Programs: Balanced Lipophilicity for Blood-Brain Barrier Penetration Optimization

The experimentally determined logP of 2.663 [1] falls within the optimal range for CNS drug candidates (typically logP 2–5), while the riluzole-series SAR demonstrates that 6-substituted-2-benzothiazolamines can achieve in vivo CNS activity with ED50 values in the low mg/kg range . Published benzothiazole analog studies have shown that divergent clogP values among closely related substitution analogs directly correlate with differential brain penetration in ex vivo brain slice models . The 6-ethyl derivative occupies a unique intermediate lipophilicity position—more permeable than the 6-methyl analog and potentially less promiscuous than the 6-bromo analog—making it a strategic choice for CNS-targeted screening cascades where logP-driven permeability optimization is critical.

Fragment-Based Drug Discovery (FBDD): 6-Ethyl as a Fragment Growing Intermediate

With a molecular weight of 305.44 Da [1], 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine resides at the upper boundary of fragment-like chemical space (typically MW < 300) and the lower boundary of lead-like space. The compound represents a logical fragment-growing intermediate from the 6-methyl analog (MW 291.41 )—a 14 Da mass increase corresponding to one methylene unit that can be correlated with changes in binding affinity and ligand efficiency. The morpholinopropyl side chain provides a validated solubilizing and target-engagement motif , while the 6-ethyl group offers a well-characterized starting point for further SAR exploration at the benzothiazole 6-position, a documented pharmacophoric hotspot .

Academic Medicinal Chemistry: Benzothiazole SAR Teaching and Training Sets

The well-defined structural variation across the N-(3-morpholinopropyl)benzo[d]thiazol-2-amine series—6-ethyl (logP 2.663, MW 305.44) [1], 6-methyl (MW 291.41) , and 6-bromo (MW 356.28) —provides an instructive matched molecular pair (MMP) set for teaching the principles of substituent effects on lipophilicity, molecular weight, and predicted ADME properties. The documented GHS hazard profile (H302, H315, H319, H335, Warning) is consistent across the series, enabling safe handling in undergraduate and graduate teaching laboratories. The 6-ethyl derivative's intermediate properties make it an ideal reference point for demonstrating how incremental structural changes translate into measurable physicochemical property shifts.

Quote Request

Request a Quote for 6-ethyl-N-(3-morpholinopropyl)benzo[d]thiazol-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.